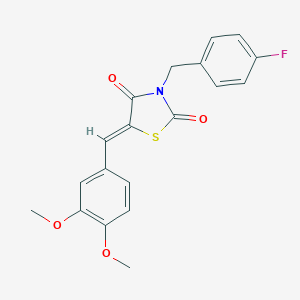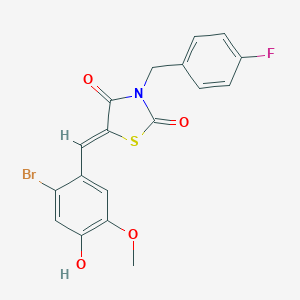
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DMFBD, is a synthetic compound that belongs to the family of thiazolidinediones. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway. In diabetes research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to activate the AMPK pathway and increase the expression of GLUT4. In inflammation research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been demonstrated to inhibit the NF-κB pathway and reduce the expression of COX-2 and iNOS.
Biochemical and Physiological Effects
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to have various biochemical and physiological effects. In cancer cells, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetes research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been demonstrated to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels. In inflammation research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and suppress the expression of COX-2 and iNOS.
Advantages and Limitations for Lab Experiments
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal lab conditions. It is also relatively inexpensive compared to other thiazolidinediones. However, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer to cells or animals. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione research. One potential direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown great promise as a potential therapeutic agent, and further research is warranted to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction between 3,4-dimethoxybenzaldehyde, 4-fluorobenzylamine, and thiazolidine-2,4-dione in the presence of a catalytic amount of acetic acid. The reaction proceeds via a one-pot three-component condensation reaction, resulting in the formation of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a yellow solid with a high yield.
Scientific Research Applications
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake. In inflammation research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been demonstrated to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
properties
Product Name |
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H16FNO4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-24-15-8-5-13(9-16(15)25-2)10-17-18(22)21(19(23)26-17)11-12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3/b17-10- |
InChI Key |
QHKUPJGACXTXTM-YVLHZVERSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)

![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)

![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)